molecular formula C18H19FN2O3S B2810500 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide CAS No. 899739-79-8

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide

Cat. No. B2810500
CAS RN: 899739-79-8
M. Wt: 362.42
InChI Key: UBZKMLHRAXZTJT-UHFFFAOYSA-N
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Description

“N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide” is a complex organic compound. It contains a dihydroisoquinoline group, which is a type of nitrogen-containing heterocyclic compound . This compound is likely to have a variety of potential applications in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives has been achieved using the modified Pictet–Spengler reaction . Another method involves the Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a dihydroisoquinoline group, a sulfonyl group, and a fluorobenzamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. The compound’s reactivity may be influenced by the presence of the dihydroisoquinoline group, the sulfonyl group, and the fluorobenzamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. The compound is likely to be a solid at room temperature .

Scientific Research Applications

Development of New Materials

These compounds are explored for their potential in creating new materials with unique properties. They play a role in the advancement of electronic materials, such as carbon nanomaterials, photonic & optical materials, and specialty & smart polymers. Their involvement extends to energy materials, including battery materials and solar energy materials, suggesting their significance in advancing technology and sustainable energy solutions​​​​​​​​.

Biomedical Research Applications

In the biomedical sector, these compounds are investigated for their potential in drug delivery systems, scaffolding materials in tissue engineering, and as theranostic agents for cancer treatments. Their applications in medical imaging and as drug scaffolds highlight their versatility in addressing various challenges in healthcare and treatment methodologies​​​​.

Chemical Synthesis and Drug Discovery

Their utility in chemical synthesis is evident through their roles in organic reactions, including as catalysts for organic synthesis and chiral auxiliaries for asymmetric synthesis reactions. This versatility underscores their importance in the development of efficient and selective synthetic pathways, which is crucial for drug discovery and the synthesis of complex organic molecules​​​​.

Future Directions

Future research could focus on further elucidating the compound’s mechanism of action, exploring its potential applications in medicinal chemistry, and optimizing its synthesis .

Mechanism of Action

Target of Action

The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of the PPARδ It binds to the receptor, leading to changes in the receptor’s activity

Biochemical Pathways

The inhibition of PPARδ affects various biochemical pathways. PPARδ is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Therefore, the inhibition of PPARδ can potentially impact these pathways, leading to changes in cellular metabolism and inflammatory responses .

Result of Action

The inhibition of PPARδ by this compound can lead to changes in cellular metabolism and inflammatory responses. These changes can potentially have therapeutic effects in conditions such as metabolic disorders and inflammation-related diseases . .

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-17-7-5-15(6-8-17)18(22)20-10-12-25(23,24)21-11-9-14-3-1-2-4-16(14)13-21/h1-8H,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZKMLHRAXZTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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